Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)
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Overview
Description
Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV): is a metallocene compound that features a titanium center coordinated to two chlorine atoms and a racemic mixture of ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) typically involves the reaction of titanium tetrachloride with rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl) in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, facilitating the formation of long-chain polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution Reactions: The major products are substituted titanium complexes.
Polymerization Reactions: The major products are high molecular weight polymers such as polyethylene or polypropylene.
Scientific Research Applications
Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, contributing to the production of various plastics and elastomers.
Biology and Medicine:
Industry: It is employed in the production of high-performance materials, including specialty polymers and advanced composites.
Mechanism of Action
The mechanism by which Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) exerts its catalytic effects involves the coordination of the titanium center to the olefin substrate, followed by the insertion of the olefin into the titanium-carbon bond. This process is facilitated by the unique electronic and steric properties of the ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands, which stabilize the transition state and lower the activation energy of the reaction.
Comparison with Similar Compounds
- Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)
Comparison:
- Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV): This compound is similar in structure but features a zirconium center instead of titanium. It exhibits similar catalytic properties but may differ in reactivity and stability due to the different metal center.
- Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV): This compound is an enantiomer of the racemic mixture and may exhibit different stereoselectivity in catalytic reactions.
Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) stands out due to its unique combination of electronic and steric properties, making it a versatile and efficient catalyst in various chemical processes.
Properties
InChI |
InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDTJKHTKLRJD-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Ti]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112531-75-6 |
Source
|
Record name | Dichloro(rac-ethylene(4,5,6,7-tetrahydro-1-indenyl))titanium(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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